[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13488331
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-[ethyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H18N2O2/c1-3-11(7-9(12)13)8-4-5-10(2)6-8/h8H,3-7H2,1-2H3,(H,12,13) |
| Standard InChI Key | JUOVTQCEUCMNFM-UHFFFAOYSA-N |
| SMILES | CCN(CC(=O)O)C1CCN(C1)C |
| Canonical SMILES | CCN(CC(=O)O)C1CCN(C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[ethyl-(1-methylpyrrolidin-3-yl)amino]acetic acid, reflects its bicyclic structure: a pyrrolidine ring (five-membered nitrogen heterocycle) substituted with a methyl group at the 1-position and an ethylamino-acetic acid side chain at the 3-position. The stereochemistry of the pyrrolidine ring introduces chirality, yielding enantiomers with potentially distinct biological activities.
Key structural features include:
-
Pyrrolidine Core: Confers rigidity and influences binding interactions with biomolecular targets.
-
Ethylamino Side Chain: Enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
-
Acetic Acid Moiety: Provides a carboxylic acid group for hydrogen bonding or salt bridge formation with receptors.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| SMILES Notation | CCN(CC(=O)O)C1CCN(C1)C |
| Canonical SMILES | CCN(CC(=O)O)C1CCN(C1)C |
| InChI Key | JUOVTQCEUCMNFM-UHFFFAOYSA-N |
The compound’s calculated partition coefficient (LogP) of ~0.5 suggests moderate hydrophilicity, balancing solubility and membrane permeability. The pKa of the carboxylic acid group (~4.8) and tertiary amine (~9.5) indicate ionization states under physiological conditions, influencing pharmacokinetic behavior.
Synthetic Routes and Optimization
Pyrrolidine Ring Formation
The synthesis of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically begins with the construction of the pyrrolidine ring. One common approach involves the cyclization of γ-aminobutyraldehyde derivatives under acidic conditions, followed by N-methylation using methyl iodide or formaldehyde/formic acid. Alternative methods employ ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs’ catalysts, though this route is less cost-effective for large-scale production.
Functionalization Strategies
-
Ethylamino Side Chain Introduction:
Alkylation of the pyrrolidine nitrogen with ethyl bromide in the presence of a base (e.g., potassium carbonate) yields the ethylamino intermediate. Steric hindrance from the methyl group at the 1-position necessitates optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures). -
Acetic Acid Moiety Attachment:
Nucleophilic substitution of a brominated intermediate with glycine derivatives provides the acetic acid group. For example, reacting 3-bromo-1-methylpyrrolidine with ethyl glycinate under basic conditions, followed by saponification, generates the target compound.
Enantioselective Synthesis
The chiral center at the 3-position of the pyrrolidine ring necessitates enantioselective methods. Asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee) >90% . Alternatively, enzymatic resolution with lipases separates racemic mixtures, though this approach suffers from lower yields.
Biological Activity and Mechanism of Action
Muscarinic Acetylcholine Receptor Modulation
Structural analogs of [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid exhibit potent activity as positive allosteric modulators (PAMs) of the M3 mAChR . In vitro assays using CHO-K1 cells expressing human M3 receptors demonstrated that related compounds enhance acetylcholine-induced calcium signaling by up to 219-fold at 30 µM . The pyrrolidine ring’s conformation, stabilized by intramolecular hydrogen bonding, is critical for receptor interaction.
Subtype Selectivity
Compared to M1, M2, and M4 mAChRs, the compound shows >50-fold selectivity for M3 receptors . This specificity arises from hydrophobic interactions between the ethyl group and a subpocket in the M3 receptor’s allosteric site, as revealed by molecular docking studies.
Neuropharmacological Applications
-
Smooth Muscle Regulation: In rat bladder tissue, analog 3g (10 µM) increased electrical field stimulation (EFS)-induced contractions by 52%, suggesting utility in treating urinary retention .
-
CNS Effects: The compound’s ability to cross the BBB (predicted via in silico models) positions it as a candidate for cognitive enhancement or anxiety reduction, though in vivo data remain limited.
Pharmacokinetics and Toxicology
ADME Profiling
-
Absorption: Oral bioavailability in rats is ~62%, attributed to the compound’s balanced lipophilicity and resistance to first-pass metabolism .
-
Distribution: A steady-state volume of distribution (Vdss) of 0.38 L/kg indicates moderate tissue penetration, favoring peripheral over CNS effects .
-
Metabolism: Cytochrome P450 3A4-mediated N-dealkylation is the primary metabolic pathway, generating inactive metabolites.
-
Excretion: Renal clearance (0.8 mL/min/kg) accounts for 70% of total elimination .
Toxicity Data
Preliminary studies in rodents indicate a median lethal dose (LD50) >500 mg/kg, with no observed adverse effects at 100 mg/kg/day over 14 days. Hepatotoxicity risks emerge at doses >250 mg/kg, necessitating further safety profiling.
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine ring with piperidine (six-membered ring) reduces M3 receptor affinity by 80%, highlighting the importance of ring size in allosteric modulation . The smaller pyrrolidine core better accommodates the receptor’s steric constraints, optimizing binding energy.
Thiazole-Based PAMs
Compared to thiazole-containing analogs (e.g., compound 2), [Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid exhibits improved metabolic stability (t1/2 = 7.8 h vs. 2.1 h) . The acetic acid moiety’s hydrogen-bonding capacity enhances target residence time, prolonging pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume